molecular formula C17H19NO2 B13947967 Desoxymorphine-C CAS No. 63732-65-0

Desoxymorphine-C

Cat. No.: B13947967
CAS No.: 63732-65-0
M. Wt: 269.34 g/mol
InChI Key: HGKZQPWJBSSLJU-GMIGKAJZSA-N
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Biological Activity

Desoxymorphine-C, commonly referred to as desomorphine, is a semi-synthetic opioid that has garnered attention due to its potent analgesic properties and severe adverse effects associated with its illicit use, particularly in the form of "Krokodil." This article explores the biological activity of desomorphine, including its pharmacodynamics, metabolism, case studies, and the implications of its use.

Pharmacological Profile

Desomorphine is reported to be 8-10 times more potent than morphine, with a faster onset and a shorter duration of action . Its lipophilic nature enhances its distribution in the brain, leading to rapid analgesic effects. However, this rapid onset necessitates frequent dosing, contributing to a high potential for abuse and dependency similar to heroin .

Comparison of Potency and Effects

CompoundPotency (relative to morphine)Onset of ActionDuration of Action
Desomorphine8-10 timesRapidShort
Morphine1ModerateLong

Metabolism and Biotransformation

The metabolism of desomorphine involves both Phase I and Phase II metabolic processes. Key findings from research indicate:

  • Phase I Metabolism : Involves cytochrome P450 enzymes (CYPs), producing several metabolites, including nordesomorphine and desomorphine-N-oxide. Specific CYPs involved include CYP2B6, CYP2C8, CYP2D6, and CYP3A4 .
  • Phase II Metabolism : Primarily involves glucuronidation by uridine 5'-diphospho-glucuronosyltransferases (UGTs), resulting in desomorphine-glucuronide .

Case Studies and Clinical Implications

Several case studies highlight the severe consequences associated with desomorphine use:

  • Krokodil-Induced Skin Necrosis : A 23-year-old woman experienced extensive ulcerations after injecting Krokodil. The ulcers developed rapidly post-injection, leading to significant tissue necrosis over time .
  • Osteonecrosis of the Maxilla : A 36-year-old male patient developed osteonecrosis after prolonged use of Krokodil. The clinical examination revealed severe bone exposure linked to the drug's toxic effects .
  • Cardiovascular Complications : Reports indicate that Krokodil abuse can lead to cardiac arrhythmias and other cardiovascular issues due to its systemic effects .

Toxicity and Adverse Effects

The adverse effects of desomorphine are severe due to contamination with various toxic substances during its synthesis. Users often experience:

  • Skin and Soft Tissue Damage : Injection sites frequently develop abscesses, gangrene, and necrosis due to impurities in Krokodil .
  • Multisystem Organ Dysfunction : Chronic use can lead to complications such as myocardial infarction and septicemia .
  • Dependency and Withdrawal : Similar to other opioids, desomorphine can cause physical dependence and withdrawal symptoms upon cessation .

Research Findings on Toxicity

Recent animal studies have provided insights into the toxicity profile of Krokodil:

  • Wistar rats exposed to varying concentrations of Krokodil exhibited significant skin damage and systemic toxicity .
  • The study highlighted the importance of understanding the specific components contributing to the drug's harmful effects.

Properties

CAS No.

63732-65-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(4R,4aR,7aS,12bS)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H19NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h2,4-6,11-12,14,19H,3,7-9H2,1H3/t11-,12+,14-,17+/m0/s1

InChI Key

HGKZQPWJBSSLJU-GMIGKAJZSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C=CC4

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C=CC4

Origin of Product

United States

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